molecular formula C25H32O6 B14274002 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate CAS No. 141109-07-1

4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate

Cat. No.: B14274002
CAS No.: 141109-07-1
M. Wt: 428.5 g/mol
InChI Key: GDMVNGWYEYYRFN-UHFFFAOYSA-N
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Description

4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate is an organic compound with the molecular formula C24H30O5. It is a type of ester, specifically a benzoate ester, which is characterized by the presence of a benzoic acid moiety. This compound is known for its applications in various fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-(Decyloxy)benzoic acid and 4-(Methoxycarbonyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 4-(Decyloxy)benzoic acid and 4-(Methoxycarbonyl)phenol.

    Reduction: 4-(Decyloxy)phenyl 4-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate has several applications in scientific research:

    Materials Science: It is used in the synthesis of liquid crystal polymers and elastomers, which have applications in display technologies and smart materials.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate depends on its application. In the context of liquid crystal polymers, the compound aligns itself in a specific orientation under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. In drug delivery, the ester bond can be hydrolyzed in the body to release the active drug, ensuring targeted delivery and controlled release.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzoic acid: Similar in structure but lacks the ester linkage.

    4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of the ester linkage.

    4-(2-Ethoxypropoxy)phenyl 4-(decyloxy)benzoate: Similar ester structure but with different alkoxy groups.

Uniqueness

4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate is unique due to its specific combination of functional groups, which imparts distinct physical and chemical properties

Properties

CAS No.

141109-07-1

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

(4-decoxyphenyl) 4-methoxycarbonyloxybenzoate

InChI

InChI=1S/C25H32O6/c1-3-4-5-6-7-8-9-10-19-29-21-15-17-22(18-16-21)30-24(26)20-11-13-23(14-12-20)31-25(27)28-2/h11-18H,3-10,19H2,1-2H3

InChI Key

GDMVNGWYEYYRFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OC

Origin of Product

United States

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